molecular formula C18H19FN2O3S B4432853 {4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(4-METHYLPHENYL)METHANONE

{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(4-METHYLPHENYL)METHANONE

Cat. No.: B4432853
M. Wt: 362.4 g/mol
InChI Key: DCGCACVWLYENOE-UHFFFAOYSA-N
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Description

The compound {4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(4-METHYLPHENYL)METHANONE is a complex organic molecule that features a piperazine ring substituted with a fluorophenylsulfonyl group and a methylphenylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(4-METHYLPHENYL)METHANONE typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Fluorophenylsulfonyl Group: The piperazine ring is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the fluorophenylsulfonyl group.

    Attachment of the Methylphenylmethanone Group: Finally, the compound is reacted with 4-methylbenzoyl chloride under basic conditions to attach the methylphenylmethanone group.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the methyl group.

    Reduction: Reduction reactions can occur at the carbonyl group of the methylphenylmethanone moiety.

    Substitution: The fluorophenylsulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides and sulfones.

    Reduction: Products may include alcohols and amines.

    Substitution: Products may include substituted piperazines and sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, {4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(4-METHYLPHENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry

In industry, the compound may be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of {4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(4-METHYLPHENYL)METHANONE involves its interaction with molecular targets such as enzymes and receptors. The fluorophenylsulfonyl group can form strong interactions with protein active sites, while the piperazine ring can enhance binding affinity. The methylphenylmethanone group may contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(4-NITROPHENYL)METHANONE
  • {4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(4-CHLOROPHENYL)METHANONE
  • {4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(4-HYDROXYPHENYL)METHANONE

Uniqueness

What sets {4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(4-METHYLPHENYL)METHANONE apart from similar compounds is the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This subtle difference can lead to variations in how the compound interacts with biological targets and its overall effectiveness in various applications.

Properties

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-14-2-4-15(5-3-14)18(22)20-10-12-21(13-11-20)25(23,24)17-8-6-16(19)7-9-17/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGCACVWLYENOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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